REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1>C(OC(=O)C)(=O)C>[Br:5][C:6]1[S:7][C:8]([N+:1]([O-:4])=[O:2])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
24.77 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition the stirring
|
Type
|
WAIT
|
Details
|
the mixture was refrigerated overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (2×200 ml)
|
Type
|
WASH
|
Details
|
washed with water until free of acid
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography [silica gel/petroleum fraction (bp 40°-60° C.), dichloromethane, 5:1]
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethanol/dimethoxyethane, 100:1
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried in vacuo (P2O5)
|
Type
|
CUSTOM
|
Details
|
to give 66% yield of 20.89 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1SC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |